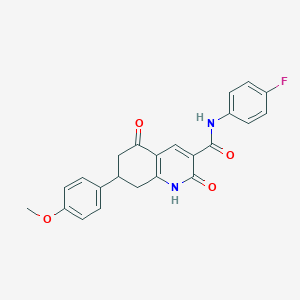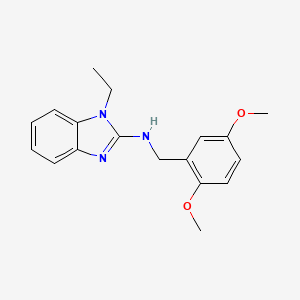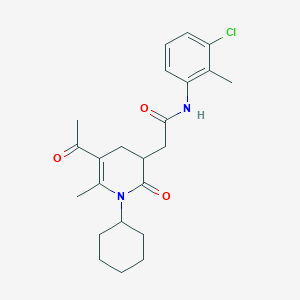
2,2'-(5-Benzyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(5-Benzyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole) is a complex organic compound featuring a triazinane core linked to benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-Benzyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the triazinane core can be synthesized via the cyclization of aldehydes with ammonium salts under iron-catalyzed conditions . The benzothiazole moieties are then introduced through nucleophilic substitution reactions involving methoxy-substituted benzothiazoles and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The reaction conditions are optimized to minimize by-products and ensure the reproducibility of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(5-Benzyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-(5-Benzyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.
Industry
In the industrial sector, 2,2’-(5-Benzyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole) can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 2,2’-(5-Benzyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole) exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triazinane core and benzothiazole moieties can bind to specific sites on proteins, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,3,5-Triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole)
- 2,2’-(5-Methyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole)
- 2,2’-(5-Phenyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole)
Uniqueness
2,2’-(5-Benzyl-1,3,5-triazinane-1,3-diyl)bis(6-methoxy-1,3-benzothiazole) is unique due to its specific benzyl substitution on the triazinane core, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to biological targets and improve its stability under various conditions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25N5O2S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[3-benzyl-5-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C26H25N5O2S2/c1-32-19-8-10-21-23(12-19)34-25(27-21)30-15-29(14-18-6-4-3-5-7-18)16-31(17-30)26-28-22-11-9-20(33-2)13-24(22)35-26/h3-13H,14-17H2,1-2H3 |
InChI Key |
OKJSJZJLZHVHHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)OC)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11033372.png)
![N-Benzyl-N-[(thiophen-2-YL)methyl]but-2-ynamide](/img/structure/B11033376.png)
![(1Z)-8-ethyl-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033383.png)
![2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1-YL]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11033386.png)

![N-[2-(butan-2-yl)phenyl]-3-ethoxypropanamide](/img/structure/B11033394.png)
![9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11033400.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea](/img/structure/B11033408.png)
![5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11033417.png)
![4,7-Dioxo-2-(piperidin-1-yl)-5-(pyridin-3-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11033418.png)
![1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11033426.png)

![9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11033445.png)
